molecular formula C20H22N2O3 B2447898 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide CAS No. 941956-98-5

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B2447898
CAS No.: 941956-98-5
M. Wt: 338.407
InChI Key: FUQJJDBFZGWNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide (CAS 941956-98-5) is a synthetic small molecule with a molecular formula of C20H22N2O3 and a molecular weight of 338.40 g/mol . This benzamide derivative features a 2-oxopyrrolidin-1-yl moiety attached to a methoxyphenyl ring system, creating a structurally complex compound with potential for diverse research applications in medicinal chemistry and drug discovery . The compound displays calculated physicochemical properties including an XLogP3 of 2.9, indicating moderate lipophilicity, and a topological polar surface area of 58.6 Ų, which influences its solubility and membrane permeability characteristics . This chemical entity is offered in high purity (90%+) and is available in multiple quantities suitable for research screening and investigation . The compound has been referenced in scientific literature exploring synthetic methodologies and chemical properties, highlighting its relevance to ongoing chemical research . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in laboratory settings.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-7-15(11-14(13)2)20(24)21-16-8-9-17(18(12-16)25-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQJJDBFZGWNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide is unique due to its specific structural features, such as the combination of a methoxy group, a pyrrolidinone ring, and a dimethylbenzamide moiety

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine in dichloromethane). Catalysts like HATU improve amide bond efficiency, while controlled temperatures (0–5°C) mitigate exothermic side reactions. Purification via silica gel chromatography yields >75% purity, validated by HPLC (>95%). Multi-step protocols from analogous benzamides suggest iterative optimization of solvent polarity and stoichiometry .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton/carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (±2 ppm). Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, with R-factor <0.05 for high-confidence structures .

Q. What in vitro models are appropriate for preliminary biological activity screening?

  • Answer : Standard models include:

  • Kinase inhibition assays (EGFR/PI3Kα at 1–100 µM, IC₅₀ determination via ADP-Glo™).
  • Cytotoxicity testing (MTT assays in HepG2 or MCF-7 cells, 48-hour exposure).
  • Anti-inflammatory screening (LPS-induced TNF-α suppression in RAW 264.7 macrophages). Dose-response curves (0.1–100 µM) establish potency thresholds for further studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental IC₅₀ values in target validation?

  • Answer : Discrepancies often arise from unmodeled protein flexibility or solvation effects. Mitigation strategies include:

  • Molecular dynamics simulations (100 ns trajectories, RMSD <2 Å for binding pose stability).
  • Isothermal titration calorimetry to measure actual binding thermodynamics (ΔG ± 1 kcal/mol).
  • Co-crystallization studies to identify missing interactions (e.g., water-mediated hydrogen bonds). Case studies show improved correlation when docking scores are recalibrated with experimental ΔG values .

Q. What methodologies enable systematic structure-activity relationship (SAR) analysis of the pyrrolidinone and methoxy substituents?

  • Answer : SAR workflows involve:

  • Parallel synthesis of 10–15 analogs with positional substitutions (e.g., pyrrolidinone → piperidinone).
  • Free-Wilson analysis to quantify substituent contributions (e.g., 2-oxopyrrolidin-1-yl improves solubility by reducing LogP 0.8 units).
  • Comparative Molecular Field Analysis (CoMFA) using IC₅₀ data from ≥20 derivatives. Key findings show methoxy groups enhance metabolic stability without compromising target affinity .

Q. What experimental approaches address poor aqueous solubility during pharmacokinetic profiling?

  • Answer : Strategies include:

  • Amorphous solid dispersions with HPMCAS (1:2 drug:polymer ratio, solubility increase from <5 µg/mL to >200 µg/mL).
  • Prodrug synthesis (e.g., phosphate esterification of phenolic groups).
  • Nanoformulation using PEG-PLGA nanoparticles (50–100 nm diameter via DLS). Rat studies show 3-fold AUC improvement with HPMCAS formulations .

Q. How should researchers investigate conflicting cytotoxicity data across similar cell lines?

  • Answer : Conduct:

  • Transcriptomic profiling (RNA-seq) to identify differential target expression (e.g., EGFR wild-type vs. mutant).
  • CRISPR knockout of suspected off-target receptors (e.g., HER2 in breast cancer models).
  • Metabolic flux analysis comparing glycolysis vs. oxidative phosphorylation. For example, HCC827 (EGFR-mutant) may show 10-fold lower IC₅₀ than A549 (EGFR-wild type) .

Q. What strategies optimize the compound's blood-brain barrier (BBB) permeability for CNS targets?

  • Answer : Modifications include:

  • Fluorine substitution to reduce P-gp efflux (ClogP <3, polar surface area <90 Ų).
  • Zwitterionic derivatives (e.g., carboxylic acid addition at position 4).
  • In situ rat perfusion studies (brain/plasma ratio >0.3). PAMPA-BBB predicts CNS+ classification when Pe >4.0×10⁻⁶ cm/s .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.